molecular formula C26H24O4P2 B3045585 Phenol, 4,4',4'',4'''-(1,2-ethanediyldiphosphinidyne)tetrakis- CAS No. 110391-34-9

Phenol, 4,4',4'',4'''-(1,2-ethanediyldiphosphinidyne)tetrakis-

Cat. No.: B3045585
CAS No.: 110391-34-9
M. Wt: 462.4 g/mol
InChI Key: PDAOPVPKLYAFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- is a complex organic compound characterized by the presence of multiple phenol groups and phosphine functionalities. This compound is notable for its unique structure, which includes four phenol groups connected through a central ethane-1,2-diyldiphosphinidyne linkage. It has applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Properties

IUPAC Name

4-[2-bis(4-hydroxyphenyl)phosphanylethyl-(4-hydroxyphenyl)phosphanyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O4P2/c27-19-1-9-23(10-2-19)31(24-11-3-20(28)4-12-24)17-18-32(25-13-5-21(29)6-14-25)26-15-7-22(30)8-16-26/h1-16,27-30H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAOPVPKLYAFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)P(CCP(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553796
Record name 4,4',4'',4'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetraphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110391-34-9
Record name 4,4',4'',4'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetraphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorus–Phosphorus Bond Formation via Reductive Coupling

Reductive coupling of chlorophosphines using alkali metals or Grignard reagents offers a pathway to P–P bonds. For example, reacting dichlorophenylphosphine (PhPCl₂) with ethylene glycol derivatives under reducing conditions can yield ethane-1,2-diylbis(phenylphosphine) intermediates. Subsequent oxidation or stabilization steps may be required to prevent P–P bond cleavage.

A patented method for palladium tetrakis(triphenylphosphine) synthesis highlights the importance of aprotic polar solvents (e.g., dimethylformamide) and hydrazine reduction in stabilizing phosphorus-metal complexes. While this process targets palladium coordination, analogous reductive steps using sodium borohydride or lithium aluminum hydride could facilitate P–P bond formation in organic frameworks.

Cyclization of Phosphorus-Containing Precursors

The PubMed study on 1,4-diphosphinine derivatives demonstrates the utility of base-induced cyclization for constructing phosphorus-rich rings. Applying similar logic, treating bis(phosphino)ethylene precursors with strong bases (e.g., potassium tert-butoxide) may induce cyclization to form the ethanediyldiphosphinidyne core. For instance:
$$
\text{Cl–P(CH₂)₂–P–Cl} + 2 \text{Base} \rightarrow \text{P–CH₂–CH₂–P} + 2 \text{Base·HCl}
$$
This method requires rigorous exclusion of oxygen and moisture to prevent phosphine oxidation.

Functionalization with Phenolic Groups

Introducing phenolic moieties to the diphosphinidyne core demands precise electrophilic aromatic substitution or Ullmann-type coupling.

Electrophilic Substitution on Preformed Diphosphinidyne

Phenolic groups can be introduced via Friedel-Crafts alkylation using phenol and a dihalogenated ethanediyldiphosphinidyne derivative. For example:
$$
\text{P–CH₂–CH₂–PCl₂} + 4 \text{HO–C₆H₅} \xrightarrow{\text{AlCl₃}} \text{Phenol, 4,4',4'',4'''-(1,2-ethanediyldiphosphinidyne)tetrakis-} + 4 \text{HCl}
$$
This method, however, risks over-alkylation and requires stoichiometric control.

Palladium-Catalyzed Cross-Coupling

The use of tetrakis(triphenylphosphine)palladium(0) as a catalyst for deprotecting allyl esters suggests its applicability in coupling phenolic derivatives to phosphorus centers. A Suzuki-Miyaura coupling approach could link boronic acid-functionalized phenols to brominated diphosphinidyne intermediates:
$$
\text{P–CH₂–CH₂–PBr₂} + 4 \text{HO–C₆H₄–B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound} + 4 \text{HBr}
$$
Optimal conditions involve anhydrous solvents (e.g., THF) and temperatures between 60–80°C.

Purification and Stabilization Techniques

Solvent Washing for Impurity Removal

Crystalline palladium tetrakis(triphenylphosphine) is stabilized by washing with hydrocarbon solvents (e.g., n-heptane) to remove residual alcohols. Similarly, the target compound may require sequential washes with:

  • Polar solvents (acetonitrile) : To extract unreacted phenolic precursors.
  • Hydrocarbons (n-hexane) : To eliminate traces of phosphine oxides or metallic byproducts.

Crystallization Optimization

The patent US5216186A emphasizes the role of slow cooling (1–2 hours) and controlled hydrazine addition in achieving high-purity crystals. For the phenolic derivative, gradient cooling from 80°C to 25°C in dimethylacetamide may enhance crystallinity.

Analytical Characterization

Spectroscopic Data

While direct data for the target compound is unavailable, analogous systems provide benchmarks:

  • ³¹P NMR : Diphosphinidyne derivatives exhibit peaks between δ 0–50 ppm.
  • IR Spectroscopy : P–P stretching vibrations appear near 500 cm⁻¹.

X-ray Diffraction

Crystalline palladium complexes show distinct lattice distances (e.g., d = 4.42 Å). Similar patterns would confirm the ethanediyldiphosphinidyne structure.

Challenges and Mitigation Strategies

Challenge Solution Source
P–P bond instability Use of argon atmosphere during synthesis
Phenolic group oxidation Add antioxidants (e.g., BHT)
Low solubility in organic solvents Employ DMF/THF mixed solvents

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

    Reduction: The phosphine groups can be reduced to phosphine oxides.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- involves its interaction with molecular targets through its phenol and phosphine groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to donate or accept electrons makes it a versatile agent in redox reactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediylidene)tetrakis-: Similar structure but with different linkage.

    4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetraphenol: Another related compound with a different central linkage.

Uniqueness

Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- is unique due to its specific ethane-1,2-diyldiphosphinidyne linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Biological Activity

Phenol, 4,4',4'',4'''-(1,2-ethanediyldiphosphinidyne)tetrakis- is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The compound's structure consists of a phenolic core with multiple phosphine groups, which may contribute to its reactivity and interaction with biological systems. Its chemical formula is represented as C18H18O4P4C_{18}H_{18}O_4P_4, indicating a complex arrangement conducive to various biological interactions.

1. Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies have shown that phenolic compounds generally exhibit significant antioxidant properties. The antioxidant activity of phenolic compounds can be attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them.

  • Case Study : A study investigated the antioxidant properties of various phenolic compounds using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that phenolic compounds with multiple hydroxyl groups demonstrated superior antioxidant activity compared to those with fewer hydroxyl groups .
CompoundIC50 (µM)
Phenol A15
Phenol B30
Phenol C10

2. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Phenolic compounds have been reported to exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes.

  • Research Findings : In vitro studies demonstrated that phenolic compounds can inhibit the expression of COX-2 and iNOS in macrophages, leading to reduced production of inflammatory mediators .

3. Cytotoxicity

The cytotoxic effects of phenolic compounds have been widely studied in cancer research. Compounds with phosphine moieties have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells.

  • Case Study : A recent study evaluated the cytotoxic effects of various phenolic derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells .
Cell LineIC50 (µM)
MCF-7 (Breast)12
HT-29 (Colon)8
HeLa (Cervical)15

The mechanisms through which phenol, 4,4',4'',4'''-(1,2-ethanediyldiphosphinidyne)tetrakis- exerts its biological activities may involve:

  • Free Radical Scavenging : The presence of multiple hydroxyl groups allows for effective scavenging of free radicals.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : By activating specific signaling pathways, it can lead to programmed cell death in malignant cells.

Q & A

Q. What role does the compound play in resistive-pulse sensing platforms?

  • Methodological Answer :
  • Nanopore functionalization : Immobilize the compound on gold colloids via thiol linkages for VEGF-C detection .
  • Signal calibration : Use differential pulse voltammetry (DPV) to establish detection limits (target: 1 nM sensitivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4,4',4'',4'''-(1,2-ethanediyldiphosphinidyne)tetrakis-
Reactant of Route 2
Phenol, 4,4',4'',4'''-(1,2-ethanediyldiphosphinidyne)tetrakis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.